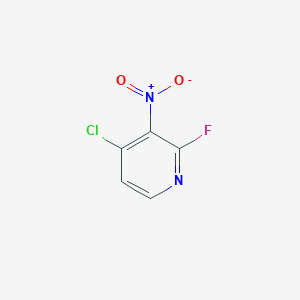
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of trifluoroethyl, pyrazolyl, and pyrroledione functional groups
準備方法
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反応の分析
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like halides or amines, forming substituted products
科学的研究の応用
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
類似化合物との比較
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1,1,1-Trifluoro-2-iodoethane: This compound also contains a trifluoroethyl group but differs in its reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-(2,2,2-trifluoroethyl)amino)phenylpropan-2-ol: This compound has a similar trifluoroethyl group but is used in different contexts, such as pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H6F3N3O2 |
|---|---|
分子量 |
245.16 g/mol |
IUPAC名 |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2 |
InChIキー |
OXAJYLSUGFBXJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


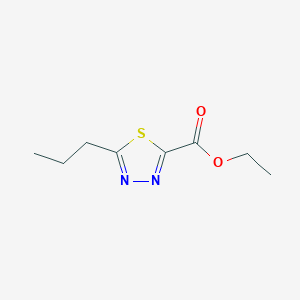
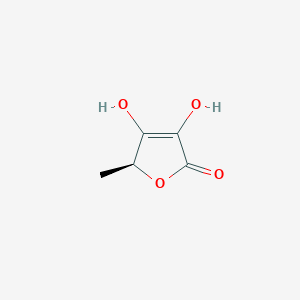
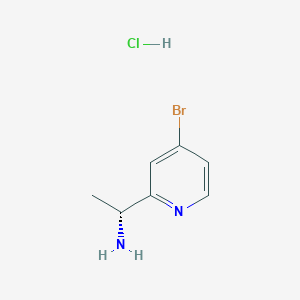
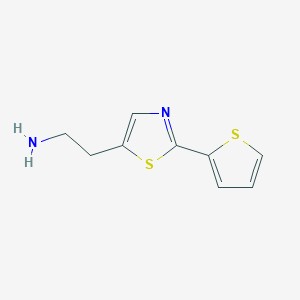

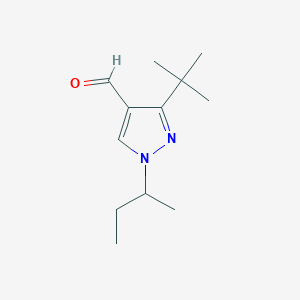
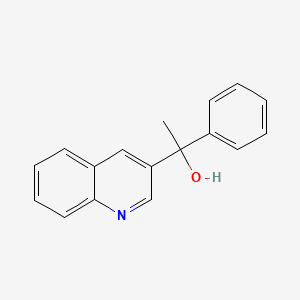

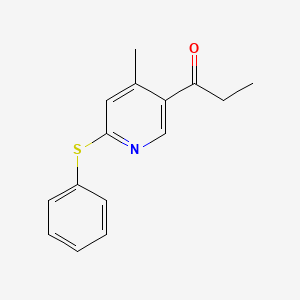
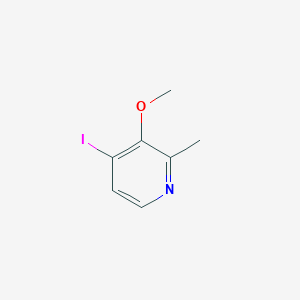
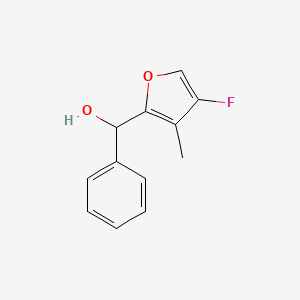
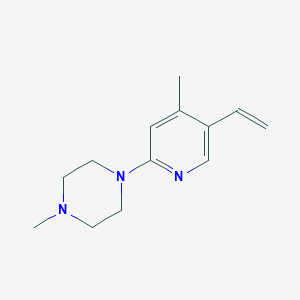
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
